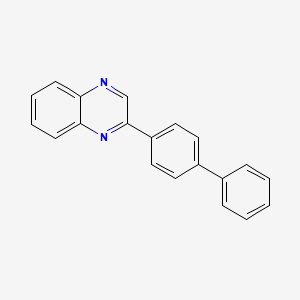
2-(Biphenyl-4-yl)quinoxaline
説明
2-(Biphenyl-4-yl)quinoxaline is a chemical compound with the molecular formula C20H14N2 . It is a derivative of quinoxaline, a class of N-heterocyclic compounds that have been the subject of extensive research due to their wide range of physicochemical and biological activities .
Synthesis Analysis
Quinoxaline derivatives have been synthesized through various methods. One common method involves the condensation of ortho-diamines with 1,2-diketones . Recent advances in the synthesis of quinoxaline have led to the development of newer synthetic strategies and novel methodologies to decorate the quinoxaline scaffold with proper functional groups .Molecular Structure Analysis
The molecular structure of 2-(Biphenyl-4-yl)quinoxaline consists of a quinoxaline core with a biphenyl group attached. Quinoxaline itself is a bicyclic compound, defined as a weakly basic compound having fused benzene and pyrazine rings .Physical And Chemical Properties Analysis
2-(Biphenyl-4-yl)quinoxaline has an average mass of 282.339 Da . Quinoxaline, the parent compound, is a low melting solid, miscible in water, and a weak base .科学的研究の応用
Organic Salt Synthesis and Characterization
The study by (Faizi et al., 2018) explores the synthesis of a quinoxaline derivative, an organic salt named 2-((4-bromophenyl)amino)pyrido[1,2-a]quinoxalin-11-ium bromide (BAPQ). This work demonstrates the compound's ionic nature and its potential in generating new compounds of this class, highlighting its structural and electronic properties.
Corrosion Inhibition
Quinoxalines, including derivatives similar to 2-(Biphenyl-4-yl)quinoxaline, are investigated as corrosion inhibitors for metals. (Zarrouk et al., 2014) conducted a study on the inhibition efficiencies of quinoxalines on copper, linking molecular structure to inhibition efficiency.
Polymer Synthesis for Electro-Optical Applications
A study by (Tsami et al., 2007) describes the synthesis of novel random polyfluorene copolymers containing quinoxaline units. These materials show potential for use in polymer light-emitting devices due to their thermal properties and electro-optical performance.
Photophysical Studies and White Light Emission
(Gupta & Milton, 2021) explored Y-shaped push-pull quinoxaline derivatives for their photophysical properties, including their application in white light-emitting diodes. This research demonstrates the compound's ability to change visual and emission colors under specific conditions.
Antitumor Agent Synthesis
Research by (Mamedov et al., 2022) focuses on synthesizing 2-(benzimidazol-2-yl)quinoxalines with various pharmacophore groups. These compounds showed promising activity against various cancer lines, suggesting potential as antitumor agents.
Fluorescence Sensing in Organic Solvents
A study by (Samadi-Maybodi & Akhoondi, 2012) presented 2,3 biphenyl quinoxaline 6-amine as a fluorescent compound and its application in determining water content in organic solvents, highlighting its sensitivity and efficiency.
Photovoltaic Performance Enhancement
(Hu et al., 2014) explored benzodithiophene and quinoxaline copolymers for photovoltaic applications. The study indicates that increasing the conjugation in quinoxaline units can enhance the performance of polymer solar cells.
Electron Transport in Organic Light-Emitting Diodes
Research by (Yin et al., 2016) on quinoxaline-containing compounds reveals their potential as electron transport materials in blue phosphorescent organic light-emitting diodes, emphasizing the variability in their electronic properties.
MAP Kinase Inhibition
(Koch et al., 2010) synthesized various quinoxaline derivatives as novel p38 alpha MAP kinase inhibitors. These compounds demonstrate potent enzyme inhibition, suggesting their utility in medicinal chemistry.
Synthesis of Fluorescent Polymers
In a study by (Carbas et al., 2012), a fluorescent polymer bearing quinoxaline moieties was synthesized, showing sensitivity towards metal cations, especially Fe3+ ions, and potential application in electrochemical sensing.
将来の方向性
Quinoxaline and its derivatives have been the subject of extensive research due to their wide range of physicochemical and biological activities. They have been utilized in the design and development of numerous bioactive molecules, indicating their potential for future development in medicinal chemistry .
特性
IUPAC Name |
2-(4-phenylphenyl)quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2/c1-2-6-15(7-3-1)16-10-12-17(13-11-16)20-14-21-18-8-4-5-9-19(18)22-20/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJJEBJLMTTXIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80365745 | |
| Record name | 2-(biphenyl-4-yl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Biphenyl-4-yl)quinoxaline | |
CAS RN |
17286-67-8 | |
| Record name | 2-(biphenyl-4-yl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



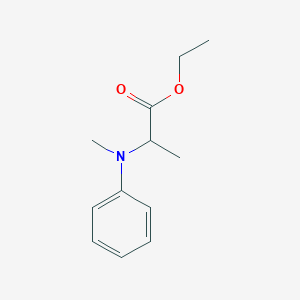
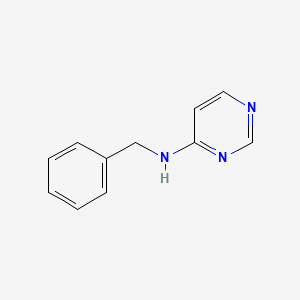
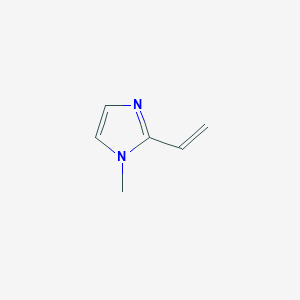
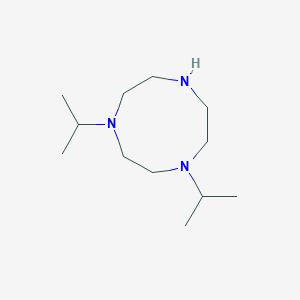




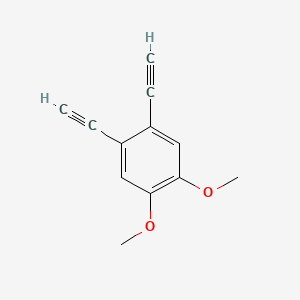
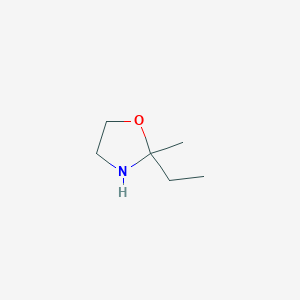
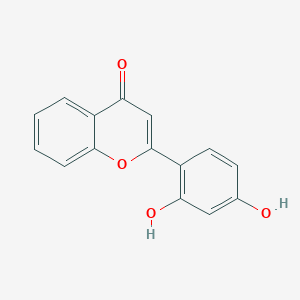
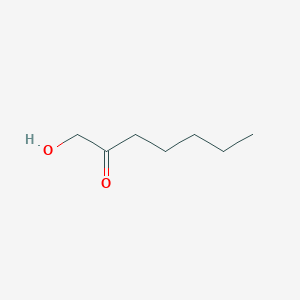

![1H-Tetrazole, 1-[(phenylmethoxy)methyl]-](/img/structure/B3048469.png)